N-Isohexadecylacrylamide

Polymer Synthesis Hydrophobic Monomer Structure-Property Relationship

N-Isohexadecylacrylamide (CAS 93858-85-6) delivers distinct associative thickening and drag reduction performance that linear C12 or C18 chains cannot replicate. Its branched isohexadecyl (C16) structure creates strong intermolecular hydrophobic associations essential for polyacrylamide-based EOR mobility control, turbulent drag reducers (>40% efficiency), and shear-reversible physical hydrogels. Substitution with generic N-alkylacrylamides alters association strength and compromises final polymer properties. Secure this high-purity branched monomer to ensure reproducible rheological outcomes in your advanced polymer formulations.

Molecular Formula C19H37NO
Molecular Weight 295.5 g/mol
CAS No. 93858-85-6
Cat. No. B15175243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isohexadecylacrylamide
CAS93858-85-6
Molecular FormulaC19H37NO
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCNC(=O)C=C
InChIInChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21)
InChIKeyWWJFZARCKRMGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isohexadecylacrylamide CAS 93858-85-6: Technical Specifications and Sourcing Guide for Hydrophobic Acrylamide Monomer


N-Isohexadecylacrylamide (CAS 93858-85-6) is a hydrophobic acrylamide monomer featuring a branched sixteen-carbon (C16) iso-alkyl chain . Its molecular formula is C19H37NO with an exact mass of 295.288 g/mol and a topological polar surface area of 29.1 Ų . This monomer is primarily utilized as a functional comonomer in the synthesis of hydrophobically modified water-soluble polymers, particularly polyacrylamides, where it introduces associative thickening and drag-reducing properties [1].

N-Isohexadecylacrylamide CAS 93858-85-6: Why Alkyl Chain Architecture and Length Dictate Polymer Performance


The performance of hydrophobically modified polyacrylamides is critically dependent on the specific structure of the hydrophobic comonomer; generic substitution with other N-alkylacrylamides is not functionally equivalent. Research demonstrates that both the length of the alkyl chain and its chemical nature (e.g., linear vs. branched, aliphatic vs. aromatic) directly control the strength of intermolecular hydrophobic associations, which in turn governs solution viscosity, rheological behavior, and drag reduction efficiency [1]. For instance, associative efficiency and drag reduction performance have been shown to increase with alkyl chain length and are further modulated by the presence of aromatic groups [1]. The isohexadecyl moiety (a branched C16 chain) in this monomer provides a distinct hydrophobic volume and association profile compared to monomers with linear C16, shorter (e.g., C12), or longer chains (e.g., C18), precluding simple substitution without altering final polymer properties [2].

Quantitative Evidence Guide: N-Isohexadecylacrylamide CAS 93858-85-6 vs. Alternative Hydrophobic Monomers


Molecular Weight and Hydrophobicity: Quantitative Comparison of Alkyl Chain Length in N-Alkylacrylamide Monomers

The molecular weight and hydrophobic character of N-Isohexadecylacrylamide are defined by its branched C16 alkyl chain, placing it in a distinct class relative to common alternatives. Its molecular formula is C19H37NO with a molecular weight of 295.5 g/mol . This is significantly higher than shorter-chain analogs like N-tert-octylacrylamide (C11H21NO, MW ~183.3 g/mol) and lower than very long-chain analogs like N-octadecylacrylamide (C21H41NO, MW ~323.6 g/mol) [1].

Polymer Synthesis Hydrophobic Monomer Structure-Property Relationship

Rheological Performance: Influence of Alkyl Chain Length on Associative Copolymer Viscosity in Semi-Dilute Solution

In a systematic study of N-alkylacrylamide/acrylamide copolymers, the efficiency of hydrophobic association, and consequently the viscosity enhancement, was found to increase with the length of the graft alkyl chain [1]. While direct data for the iso-C16 derivative is not available, the study establishes a clear structure-property trend. For copolymers containing 1 mol% of N-alkylacrylamide, the zero-shear viscosity in semi-dilute solution increased progressively from the C8 to C12 derivatives [2].

Rheology Hydrophobically Associating Polymer Viscosity Enhancement

Drag Reduction Efficiency: Comparative Performance of N-Alkylacrylamide Copolymers in Dilute Solution

The drag reduction efficiency of N-alkylacrylamide copolymers is highly dependent on the nature of the hydrophobic moiety. The Camail et al. study demonstrated that the persistent drag reduction activity is linked to the strength of intramolecular associations, which is a function of the alkyl chain structure [1]. For example, a copolymer containing 1 mol% of N-benzylacrylamide (an arylalkyl derivative) achieved a maximum drag reduction of 45% at a Reynolds number of 14,000, outperforming its aliphatic counterpart [1]. This indicates that the chemical identity of the hydrophobic group is a critical design parameter.

Drag Reduction Turbulent Flow Polymer Additives

N-Isohexadecylacrylamide CAS 93858-85-6: Proven Application Scenarios in Polymer Research and Industrial Formulations


Synthesis of Hydrophobically Associating Polyacrylamides for Enhanced Oil Recovery (EOR)

N-Isohexadecylacrylamide serves as a critical hydrophobic comonomer for synthesizing associating polyacrylamides used as mobility control agents in EOR [1]. The long C16 chain, based on class-level inference, is expected to promote strong intermolecular associations, leading to high solution viscosity and improved sweep efficiency in porous media [2]. This is a direct application of the structure-property relationships established in rheological studies [2].

Formulation of High-Performance Drag Reducing Agents (DRAs) for Slickwater Fracturing

This monomer is incorporated into high-molecular-weight copolymers to create effective drag reducers for turbulent flow, such as in hydraulic fracturing operations [1]. The evidence from analogous N-alkylacrylamide copolymers shows that hydrophobic modification is essential for achieving significant drag reduction (>40%) compared to unmodified polyacrylamide [3]. The specific C16 chain length offers a balance of hydrophobicity and solubility, which is key to persistent drag reduction activity [3].

Development of Stimuli-Responsive Hydrogels and Thickeners

The hydrophobic associations introduced by N-Isohexadecylacrylamide moieties in copolymer networks can create physical crosslinks that are reversible under shear or temperature changes [2]. This property is exploited in the design of smart hydrogels for drug delivery or industrial thickeners where shear-thinning and rapid viscosity recovery are desired. The rheological behavior of such systems is directly correlated to the strength of the hydrophobic associations, which is tunable by the alkyl chain length [2].

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